
4-Acetyl-1-methyl-1H-pyrrole-2-carbaldehyde
Descripción general
Descripción
“4-Acetyl-1-methyl-1H-pyrrole-2-carbaldehyde” is a chemical compound with the molecular formula C8H9NO2 . It is synthesized via a one-pot Vilsmeier–Haack and subsequent Friedel–Crafts reaction .
Synthesis Analysis
The synthesis of “4-Acetyl-1-methyl-1H-pyrrole-2-carbaldehyde” involves a one-pot Vilsmeier–Haack and subsequent Friedel–Crafts reaction . The compound was synthesized via a reaction of 2-pyridine-carbonyl-hydrazide with 2-acetyl-thio-phene in ethanol .Molecular Structure Analysis
The molecular structure of “4-Acetyl-1-methyl-1H-pyrrole-2-carbaldehyde” includes a pyrazole ring that makes dihedral angles of 4.50 (9) and 2.06 (8)°, respectively, with the aldehyde and acetyl groups .Chemical Reactions Analysis
The compound is produced by the strong acid-catalyzed condensation of glucose and amino acid derivatives in vitro . It is also produced in fermentation procedures .Physical And Chemical Properties Analysis
The compound has a molecular weight of 151.16 . It is a solid at room temperature .Aplicaciones Científicas De Investigación
Anticancer Agents
Pyrrole derivatives, including those synthesized from 4-Acetyl-1-methyl-1H-pyrrole-2-carbaldehyde, have shown promise as anticancer agents due to various mechanisms such as dihydrofolate reductase inhibitors and tyrosine kinase inhibitors .
Polymerization Catalyst
This compound is utilized as a catalyst for polymerization processes, aiding in the creation of polymers with specific properties .
Corrosion Inhibitor
In metallurgical processes, pyrrole derivatives serve as corrosion inhibitors, protecting materials from degradation .
Luminescence Chemistry
Pyrroles are functional in luminescence chemistry, which is essential for applications like light-emitting diodes and bioimaging .
Spectrochemical Analysis
They are also used in spectrochemical analysis due to their unique chemical properties that allow for the identification and quantification of substances .
Drug Discovery
Pyrrole derivatives are significant in drug discovery, providing a structural basis for developing new therapeutic agents .
Material Science Applications
These compounds have applications in material science, contributing to the development of new materials with desired properties .
Mecanismo De Acción
Target of Action
It is known that pyrrole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
It is known that pyrrole derivatives interact with their targets and cause changes in the biological system .
Biochemical Pathways
It is known that pyrrole derivatives possess various biological activities, affecting a wide range of biochemical pathways .
Result of Action
It is known that pyrrole derivatives possess various biological activities, which would result in a range of molecular and cellular effects .
Propiedades
IUPAC Name |
4-acetyl-1-methylpyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6(11)7-3-8(5-10)9(2)4-7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBXRSMVPDNIEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C(=C1)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50506522 | |
| Record name | 4-Acetyl-1-methyl-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50506522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetyl-1-methyl-1H-pyrrole-2-carbaldehyde | |
CAS RN |
75866-91-0 | |
| Record name | 4-Acetyl-1-methyl-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50506522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


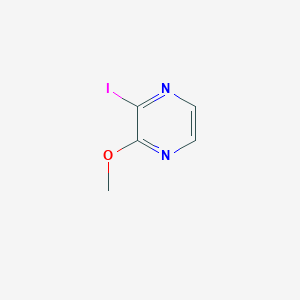
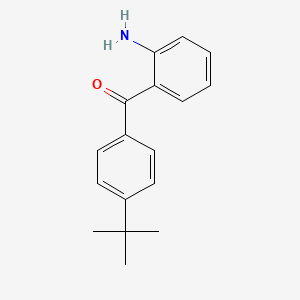


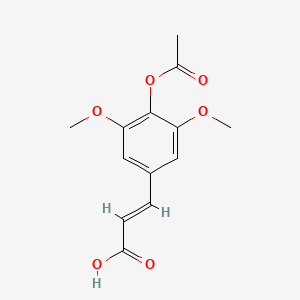

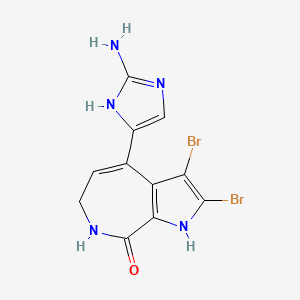
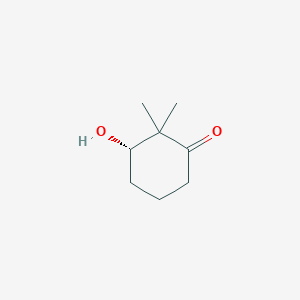
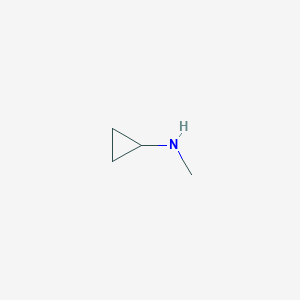
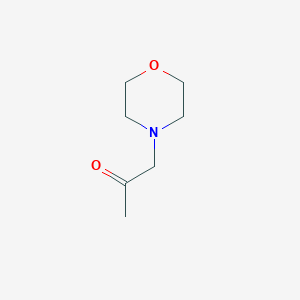

![4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1337903.png)
